Cas no 14513-15-6 (Cambinol)

Cambinol structure
Produktname:Cambinol
CAS-Nr.:14513-15-6
MF:C21H16N2O2S
MW:360.428943634033
MDL:MFCD09057543
CID:217253
PubChem ID:329774799
Cambinol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- Cambinol
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 2 Inhibitor IV
- 2 Inhibitor IV, Cambinol
- 2-Mercapto-4-phenyl-5-(2-hydroxy-naphthyl-1-methyl)-6-hydroxy-pyrimidin
- 5-(2-hydroxy-naphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- AC1MMYEF
- NCIStruc1_001428
- NCIStruc2_001159
- NSC112546
- SIRT1
- SureCN3332758
- NSC-1125476
- 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone
- 5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-[(2-Hydroxy-1-naphthyl)methyl]-6-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- SIRT1/2 Inhibitor IV
- SIRT1/2 Inhibitor IV, Cambinol
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-
- AS-77641
- NSC 112546
- AKOS002364304
- DB15493
- NCGC00186001-01
- Cambinol, >=97% (HPLC), white powder
- NSC-112546
- UNII-8S2PHY4FNC
- Cambinol?
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- BDBM29040
- SDCCGSBI-0055128.P002
- S5913
- A858236
- NCI60_000275
- DTXSID40390573
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- SCHEMBL2538372
- 8S2PHY4FNC
- MFCD09057543
- 2,3-Dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone
- HY-100732
- CCG-221684
- NCGC00097230-01
- 5-((2-hydroxy-1-naphthyl)methyl)-2-mercapto-6-phenyl-4-pyrimidinol
- SIRT 1/2 inhibitor IV; NSC112546; NSC-112546; NSC 112546; SIRT1 Inhibitor II; SIRT2 Inhibitor VI
- 14513-15-6
- C3535
- AC-36198
- Tox21_500380
- CS-6945
- NCGC00014121
- NCGC00186001-06
- AKOS040745364
- J-008060
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-
- NCGC00014121-02
- EX-A1837
- BCP28973
- CCG-37240
- NCI112546
- LP00380
- NCGC00261065-01
- D89564
- CHEMBL491960
- HMS3261K21
- T23357
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- DB-219045
-
- MDL: MFCD09057543
- Inchi: 1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26)
- InChI-Schlüssel: RVNSQVIUFZVNAU-UHFFFAOYSA-N
- Lächelt: S=C1N([H])C(C(=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N1[H])C([H])([H])C1=C(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 360.09338
- Monoisotopenmasse: 360.093
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 597
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.4
- XLogP3: 4.1
Experimentelle Eigenschaften
- Dichte: 1.41
- Siedepunkt: 667°Cat760mmHg
- Flammpunkt: 357.2°C
- Brechungsindex: 1.771
- Löslichkeit: DMSO: ≥10mg/mL
- PSA: 61.36
- LogP: 4.54910
- Löslichkeit: DMSO: ≥10mg/mL
Cambinol Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302-H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risikophrasen:R22
Cambinol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4019-10 mg |
Cambinol |
14513-15-6 | 98.47% | 10mg |
¥1629.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3535-25MG |
Cambinol |
14513-15-6 | >98.0%(HPLC) | 25mg |
¥990.00 | 2024-04-17 | |
abcr | AB550528-5mg |
Cambinol; . |
14513-15-6 | 5mg |
€211.30 | 2025-03-19 | ||
DC Chemicals | DC10744-100 mg |
Cambinol |
14513-15-6 | >98% | 100mg |
$550.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-5mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 5mg |
¥831.00 | 2023-09-09 | |
DC Chemicals | DC10744-1 g |
Cambinol |
14513-15-6 | >98% | 1g |
$1750.0 | 2022-03-01 | |
ChemScence | CS-6945-5mg |
Cambinol |
14513-15-6 | 99.70% | 5mg |
$99.0 | 2022-04-27 | |
ChemScence | CS-6945-10mg |
Cambinol |
14513-15-6 | 99.70% | 10mg |
$165.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-25mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 25mg |
¥3129.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7674-10mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 10mg |
¥1387.00 | 2023-09-09 |
Cambinol Verwandte Literatur
-
1. Book reviews
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
14513-15-6 (Cambinol) Verwandte Produkte
- 1206524-34-6(3-Amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 2138001-70-2(5-(4-bromophenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol)
- 25475-76-7(Thiophen-3-amine hydrochloride)
- 2138004-13-2(methyl 3-{8-azaspiro4.5decan-8-yl}-3-oxopropanoate)
- 1138445-47-2(1-(1,1-difluoropropyl)-2-fluorobenzene)
- 1315361-13-7(Methyl 5-methoxy-3-methylpicolinate)
- 2034203-93-3(N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 596-94-1((3β,22R)-Dihydroxy Cholesterol)
- 169674-88-8(2-(5-chloro-1H-indol-1-yl)ethan-1-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:14513-15-6)Cambinol

Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):156.0/219.0/306.0/428.0